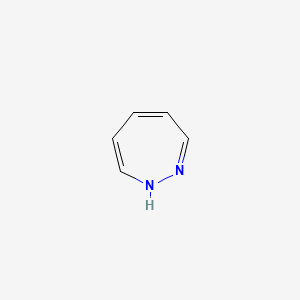

Diazepine

描述

Structure

3D Structure

属性

CAS 编号 |

291-78-1 |

|---|---|

分子式 |

C5H6N2 |

分子量 |

94.11 g/mol |

IUPAC 名称 |

1H-diazepine |

InChI |

InChI=1S/C5H6N2/c1-2-4-6-7-5-3-1/h1-6H |

InChI 键 |

LRANPJDWHYRCER-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NNC=C1 |

产品来源 |

United States |

Foundational & Exploratory

The Architecture of a Privileged Scaffold: A Technical Guide to Diazepine Synthesis and Functionalization

For Researchers, Scientists, and Drug Development Professionals

The diazepine scaffold, a seven-membered heterocyclic ring system containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its status as a "privileged structure." This technical guide provides an in-depth exploration of the core methodologies for synthesizing and functionalizing the this compound nucleus, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Synthesis of the this compound Scaffold

The construction of the this compound ring system can be achieved through a variety of synthetic strategies. This section details some of the most prominent methods, complete with experimental protocols and comparative data.

Multicomponent Reactions (MCRs): A Convergent Approach

Multicomponent reactions have emerged as a powerful and efficient tool for the synthesis of benzodiazepines, offering advantages in terms of atom economy, reduced synthesis time, and the generation of molecular diversity.[1][2] The Ugi four-component reaction (Ugi-4CR) is a particularly well-utilized MCR for this purpose.[2][3]

A common strategy involves the Ugi-4CR followed by a deprotection and cyclization sequence. For instance, the reaction of an aminophenylketone, an isocyanide, a carboxylic acid, and an aldehyde can generate an intermediate that, upon removal of a protecting group, undergoes intramolecular condensation to form the 1,4-diazepine ring.[4]

-

Step 1: Ugi Reaction. To a solution of the aminophenylketone (1.0 equiv.) in methanol (B129727) (0.5 M), add the isocyanide (1.0 equiv.), the aldehyde (1.0 equiv.), and the N-Boc-protected amino acid (1.0 equiv.). The reaction mixture is stirred at room temperature for 48 hours. For less reactive substrates, microwave irradiation at 100°C for 30 minutes can be employed.[4]

-

Step 2: Deprotection and Cyclization. The crude product from the Ugi reaction is dissolved in 1,2-dichloroethane (B1671644) (DCE) containing 10% trifluoroacetic acid (TFA). The solution is stirred at 40°C overnight.

-

Step 3: Work-up and Purification. The reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,4-benzothis compound (B1214927) derivative.

Condensation Reactions

A classical and straightforward method for the synthesis of 1,5-benzodiazepines involves the acid-catalyzed condensation of o-phenylenediamines (OPDA) with ketones.[4] This reaction is often carried out at room temperature and can be facilitated by a variety of acidic catalysts.[4]

-

Reaction Setup. In a round-bottom flask, a mixture of o-phenylenediamine (B120857) (1.0 equiv.) and the desired ketone (2.0-2.5 equiv.) is prepared in a suitable solvent such as acetonitrile.

-

Catalyst Addition. A catalytic amount of an acid catalyst (e.g., H-MCM-22) is added to the mixture.

-

Reaction. The reaction is stirred at room temperature for 1-3 hours.

-

Work-up and Purification. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the 1,5-benzothis compound.

Schmidt Reaction: Ring Expansion Strategy

The Schmidt reaction provides a unique approach to the this compound core through ring expansion of a pre-existing cyclic ketone.[5] For example, N-alkyl-4-piperidones can be treated with hydrazoic acid in the presence of a strong acid to induce a rearrangement, yielding N1-alkyl-1,4-diazepin-5-ones.[5][6]

-

Substrate Preparation. N-alkyl-4-piperidone is prepared by the reaction of 4-piperidone (B1582916) with an appropriate alkyl bromide.

-

Reaction Setup. The N-alkyl-4-piperidone is dissolved in a suitable solvent, and the solution is cooled in an ice bath.

-

Schmidt Reaction. A solution of hydrazoic acid in the same solvent is added dropwise to the cooled solution of the piperidone derivative, followed by the slow addition of a strong acid (e.g., sulfuric acid).

-

Work-up and Purification. After stirring for a specified time, the reaction is carefully quenched with a base. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by crystallization or chromatography.

Leuckart-Wallach Reaction

A novel application of the Leuckart-Wallach reaction has been developed for the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-5-ones.[7][8] This method provides an efficient route to this important class of benzodiazepines with good yields and purities.[9]

-

Solid-Phase Attachment. The synthesis typically begins with the attachment of a suitable building block to a solid support.

-

In Situ Iminium Formation. An acidolytic cleavage step generates an iminium intermediate in situ.

-

Leuckart-Wallach Reduction. The solid-supported intermediate is then subjected to Leuckart-Wallach conditions, using formic acid as a reducing agent, to effect the reductive amination and cyclization to form the tetrahydro-1,4-benzodiazepin-5-one scaffold.

-

Cleavage and Purification. The final product is cleaved from the solid support and purified.

Quantitative Data on this compound Synthesis

| Synthetic Method | Key Reactants | Product Type | Yield Range (%) | Reference(s) |

| Ugi-4CR | Aminophenylketone, Isocyanide, Aldehyde, N-Boc-amino acid | 1,4-Benzothis compound | 40-85 | [4] |

| Condensation | o-Phenylenediamine, Ketone | 1,5-Benzothis compound | 60-95 | [10][11] |

| Schmidt Reaction | N-Alkyl-4-piperidone, Hydrazoic acid | 1,4-Diazepin-5-one | Good (not specified) | [5][6] |

| Continuous Flow | 5-chloro-2-(methylamino)benzophenone, Bromoacetyl chloride | Diazepam | 96 | [12][13] |

Functionalization of the this compound Scaffold

The therapeutic potential of the this compound core can be fine-tuned through various functionalization strategies, allowing for the modulation of its physicochemical properties and biological activity.

N-Alkylation and N-Arylation

The nitrogen atoms of the this compound ring are common sites for functionalization. N-alkylation can be achieved using alkyl halides in the presence of a base.[14][15] N-arylation, a key modification for many bioactive benzodiazepines, can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or with diaryliodonium salts.[16][17][18]

-

Reaction Setup. In a reaction vial, the palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine (B1218219) ligand (e.g., P(o-tolyl)3), and a base (e.g., K2CO3) are combined.

-

Reactant Addition. The this compound substrate and the aryl halide are then added to the vial.

-

Reaction. The reaction is carried out in a suitable solvent (e.g., toluene) at elevated temperatures (e.g., 110°C).

-

Work-up and Purification. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of the this compound scaffold, allowing for the introduction of various substituents without the need for pre-functionalized starting materials.[19] Palladium-catalyzed C-H arylation is a notable example, enabling the regioselective introduction of aryl groups onto the benzothis compound (B76468) core.[20]

-

Reaction Setup. To a reaction vessel are added the 1,4-benzodiazepin-2-one substrate, the aryl iodide, a palladium catalyst (e.g., Pd(OAc)2), and a suitable ligand and base in a solvent such as DMF.

-

Reaction. The reaction mixture is heated, often under microwave irradiation, to facilitate the C-H activation and coupling process.

-

Work-up and Purification. Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques like column chromatography.

Signaling Pathway: Diazepines and the GABA-A Receptor

The primary mechanism of action for many clinically used benzodiazepines, such as diazepam, involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[21] GABA is the principal inhibitory neurotransmitter in the central nervous system.[22]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[22][23] This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of chloride ion channel opening.[24] The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire and thus producing a calming or sedative effect.[24]

This guide provides a foundational understanding of the synthesis and functionalization of the this compound scaffold. The methodologies and protocols outlined herein serve as a starting point for the design and execution of research aimed at developing novel this compound-based molecules with therapeutic potential.

References

- 1. BJOC - Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Multicomponent Synthesis of Diverse 1,4-Benzothis compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel application of Leuckart–Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,5-Benzothis compound and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 14. Regioselective alkylation at the N4 position of a 3-oxo-1,4-benzothis compound on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Item - Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds - University of Sussex - Figshare [sussex.figshare.com]

- 20. Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Benzothis compound Modulation of GABAA Receptors: A Mechanistic Perspective | MDPI [mdpi.com]

- 22. GABAA receptor - Wikipedia [en.wikipedia.org]

- 23. Diazepam-bound GABAA receptor models identify new benzothis compound binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ClinPGx [clinpgx.org]

Discovery of Novel Diazepine-Based Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The diazepine scaffold, a seven-membered heterocyclic ring system containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional conformations allow for interactions with a wide range of biological targets, leading to the development of compounds with diverse therapeutic applications. This technical guide provides an in-depth overview of recent advancements in the discovery of novel this compound-based bioactive compounds, with a focus on their anticancer and anti-tubercular activities, as well as their role as epigenetic modulators.

Anticancer this compound Derivatives: Tubulin Polymerization Inhibitors

A promising strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Novel benzothis compound (B76468) derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization.

Quantitative Data Summary

The antiproliferative activity of a series of novel benzothis compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | A549 (Lung) IC50 (nM) | HCT116 (Colon) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | HeLa (Cervical) IC50 (nM) | Tubulin Polymerization IC50 (µM) |

| 9a | 8 | 6 | 15 | 10 | 1.65 ± 0.11 |

| CA-4 (Reference) | 5 | 3 | 7 | 6 | 1.50 ± 0.08 |

Data extracted from a study on novel benzothis compound-based tubulin polymerization inhibitors.[1]

Experimental Protocols

General Synthesis of Benzothis compound-Based Tubulin Polymerization Inhibitors:

A representative synthetic scheme for the preparation of these compounds involves a multi-step process. A detailed protocol for a key intermediate is provided below.

-

Step 1: Synthesis of Intermediate Compound: To a solution of the starting materials in a suitable solvent, a coupling agent is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the intermediate product.

In Vitro Antiproliferative Activity (MTT Assay):

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[2]

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[2]

Tubulin Polymerization Assay:

The inhibitory effect of the compounds on tubulin polymerization was measured using a commercially available kit.

-

Tubulin protein is incubated with the test compounds in a polymerization buffer.

-

The polymerization process is initiated by raising the temperature to 37°C.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

-

The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway and Experimental Workflow

Caption: Workflow for the discovery of this compound-based tubulin inhibitors and their mechanism of action.

Anti-Tubercular 1,4-Benzothis compound-2,5-diones

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel anti-tubercular agents. A series of 1,4-benzothis compound-2,5-diones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

Quantitative Data Summary

The minimum inhibitory concentrations (MICs) of synthesized 1,4-benzothis compound-2,5-diones against M. tuberculosis H37Rv are presented below.

| Compound | R Group | MIC (µg/mL) |

| 4f | Proline derivative | 2.87 |

| 4h | Tryptophan derivative | 1.55 |

| Isoniazid (Standard) | - | 0.05 |

| Rifampicin (Standard) | - | 0.1 |

Data from a study on 1,4-benzothis compound-2,5-diones as anti-tubercular agents.[3][4]

Experimental Protocols

General Synthesis of 1,4-Benzothis compound-2,5-diones:

A facile, two-step synthesis was employed to generate a library of these compounds.[5]

-

Step 1: Amide Formation: Isatoic anhydride (B1165640) is reacted with an appropriate α-amino acid methyl ester to form the corresponding 2-aminobenzamido methyl ester intermediate.

-

Step 2: Cyclization: The intermediate is then subjected to cyclization using a catalyst such as chloroplatinic acid to yield the final 1,4-benzothis compound-2,5-dione.[3][4]

Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay):

The anti-tubercular activity was assessed using the Microplate Alamar Blue Assay (MABA).

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and diluted to a specific optical density.

-

Compound Addition: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation and Incubation: The bacterial suspension is added to each well, and the plates are incubated for 7 days.

-

Alamar Blue Addition: Alamar blue solution is added to each well, and the plates are incubated for another 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Logical Relationship Diagram

Caption: Logical workflow for the synthesis and evaluation of anti-tubercular benzodiazepines.

This compound-Based BET Bromodomain Inhibitors

Epigenetic modifications play a crucial role in gene regulation and are increasingly recognized as important targets in cancer therapy. The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, thereby regulating gene transcription. Novel this compound derivatives have been developed as potent inhibitors of BET bromodomains.

Quantitative Data Summary

The inhibitory activity of a series of triazolobenzothis compound BET inhibitors against different bromodomains was determined using a competitive binding assay.

| Compound | BRD2(D1) IC50 (nM) | BRD3(D1) IC50 (nM) | BRD4(D1) IC50 (nM) | BRD4(D2) IC50 (nM) |

| 7 | 264 | 70 | 54 | 22 |

| 15 | 123 | 42 | 31 | 16 |

| JQ-1 (Reference) | 77 | 33 | 50 | 55 |

Data from a study on 1,2,3-triazolobenzothis compound BET bromodomain inhibitors.[6]

Experimental Protocols

General Synthesis of Triazolobenzothis compound BET Inhibitors:

The synthesis of this class of compounds involves a key one-pot SN2/Huisgen 1,3-dipolar cycloaddition reaction cascade to construct the triazolobenzothis compound core.[6]

-

Starting Material Synthesis: A multi-step synthesis is used to prepare the chloroacetamide precursor.

-

Cycloaddition: The precursor is heated with sodium azide (B81097) to form the triazolobenzothis compound framework.

-

Further Modification: The core structure can be further modified to explore structure-activity relationships.

BET Bromodomain Inhibition Assay (AlphaScreen):

The inhibitory potency of the compounds was assessed using the AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology.

-

Assay Principle: This is a bead-based assay that measures the displacement of a biotinylated histone peptide from the BET bromodomain protein.

-

Procedure: The BET bromodomain protein, the histone peptide, and the test compound are incubated with donor and acceptor beads.

-

Signal Detection: In the absence of an inhibitor, the beads are in close proximity, generating a luminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

-

IC50 Calculation: The IC50 is the concentration of the inhibitor required to reduce the signal by 50%.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound-based BET bromodomain inhibitors in cancer.

This technical guide highlights the significant potential of the this compound scaffold in the development of novel bioactive compounds. The versatility of this chemical framework allows for the generation of molecules with diverse and potent activities against challenging diseases such as cancer and tuberculosis. Further exploration and optimization of these this compound-based compounds hold great promise for the future of drug discovery.

References

- 1. Design, synthesis, and biological evaluation of novel benzothis compound derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Facile synthesis of 1,4-benzothis compound-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Facile synthesis of 1,4-benzothis compound-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ04936J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzothis compound BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Diazepine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Diazepine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The seven-membered this compound ring system, fused with one or more aromatic rings, provides a privileged scaffold for the design of novel therapeutic agents. This technical guide delves into the expansive chemical space of this compound derivatives, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Core Concepts: The this compound Scaffold

Diazepines are classified based on the relative positions of the two nitrogen atoms in the seven-membered ring. The most extensively studied isomers are the 1,4-diazepines and 1,5-diazepines, particularly when fused to a benzene (B151609) ring to form benzodiazepines. The remarkable therapeutic success of benzodiazepines, such as diazepam, as anxiolytics and anticonvulsants, has spurred further exploration of this chemical space.[1] Modifications to the this compound core and its substituents have unlocked a diverse array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of the seven-membered ring. A common and efficient approach involves the condensation of a diamine with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol 1: Synthesis of 1,5-Benzothis compound Derivatives via Condensation of o-Phenylenediamine (B120857) and Ketones

This protocol outlines a general and efficient method for the synthesis of 1,5-benzothis compound derivatives catalyzed by H-MCM-22.[2]

Materials:

-

o-Phenylenediamine (OPDA)

-

Substituted ketone (e.g., acetone, cyclohexanone)

-

Acetonitrile (B52724) (CH₃CN)

-

H-MCM-22 catalyst

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of o-phenylenediamine (1 mmol) and a ketone (2.5 mmol) in acetonitrile (10 mL), add H-MCM-22 (150 mg).[3]

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Upon completion of the reaction (typically within 1-3 hours), separate the catalyst by filtration.[2]

-

Wash the catalyst with ethyl acetate.[3]

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate:n-hexane (1:9) mixture as the eluent.[3]

-

Characterize the purified product by FT-IR, ¹H NMR, ¹³C NMR, and melting point analysis.[3]

Experimental Protocol 2: Synthesis of N-Aryl-1,4-Benzothis compound-2-amine Derivatives

This protocol describes the synthesis of a specific class of 1,4-benzothis compound (B1214927) derivatives.[4]

Materials:

-

Benzene-1,2-diamine

-

N-(4-methoxyphenyl)-3-oxobutanamide

-

Glacial acetic acid

-

Thioxo Triazinone

-

Cyanuric chloride

-

Ethanol (EtOH)

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure for the synthesis of N-(4-methoxyphenyl)-4-methyl-3H-benzo[b][3][4]diazepin-2-amine (Intermediate 1):

-

Mix Benzene-1,2-diamine (1.08 g, 0.01 mol) and N-(4-methoxyphenyl)-3-oxobutanamide (2.07 g, 0.01 mol) in glacial acetic acid (30 ml).[4]

-

Reflux the mixture for 12 hours.[4]

-

Monitor the reaction's progress using TLC.[4]

-

Filter the resulting brown solid, wash with cold EtOH, and dry in a vacuum over anhydrous CaCl₂.[4]

Procedure for the synthesis of (Z)-4-amino-5-(2-((4-methoxyphenyl) amino)-4-methyl-3H- benzo[b][3][4] diazepin-3-ylidene)-6-methyl-4,5-dihydro-1,2,4- triazine-3(2H)-thione (Derivative 2):

-

Mix Intermediate 1 (2.79 g, 0.01 mol) and Thioxo Triazinone (1.58 g, 0.01 mol) in pyridine (30 ml).[4]

-

Reflux the mixture for 24 hours.[4]

-

Monitor the reaction's progress using TLC.[4]

-

Filter the resulting reddish-brown solid, wash with cold EtOH, and dry in a vacuum over anhydrous CaCl₂.[4]

Biological Activities and Structure-Activity Relationship (SAR)

The biological profile of this compound derivatives is highly dependent on the nature and position of substituents on the core structure.

Anticonvulsant and Anxiolytic Activity

The classical activity of benzodiazepines is their positive allosteric modulation of the GABA-A receptor.[5] Binding of the benzothis compound (B76468) to a specific site on the receptor enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.[5]

The structure-activity relationship for this class of compounds has been extensively studied. Key features for potent GABA-A receptor modulation include:

-

An electron-withdrawing substituent at the 7-position of the benzothis compound ring.

-

A phenyl group at the 5-position.

-

A methyl group at the 1-position can increase potency.

Anticancer Activity

Recent research has unveiled the potential of this compound derivatives as anticancer agents, acting through various mechanisms.

-

Tubulin Polymerization Inhibition: Certain 1,4-benzothis compound derivatives have been shown to inhibit microtubule assembly, leading to a G2/M cell cycle arrest and subsequent apoptosis.[6] Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site on tubulin.[6]

-

Protein Synthesis Inhibition: A number of 1,4-benzothis compound-2,5-dione derivatives have been identified as potent inhibitors of protein synthesis in cancer cells, inducing cell cycle arrest and apoptosis.[7]

-

Dual HER2 and HDAC1 Inhibition: A 1,5-benzodiazepin-2-one (B1260877) derivative has been reported to exhibit potent anticancer activity through the dual inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1).[8]

Antimicrobial and Anti-tubercular Activity

Several this compound derivatives have demonstrated significant antibacterial and antifungal activity.[3] Furthermore, a series of 1,4-benzothis compound derivatives have shown potent and selective activity against M. tuberculosis H37Rv, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 1.6 μg/mL.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| 11a | Average of 60 human cancer cell lines | 0.24 | Protein Synthesis Inhibition |

| 52b | NCI-H522 (Lung Cancer) | Not specified, but highly potent | Protein Synthesis Inhibition |

| Derivative A | Breast Cancer Cells | Varies with concentration | Not specified |

| Unnamed 1,4-Benzothis compound Derivatives | Panel of 10 cancer cell lines | <10 | Tubulin Polymerization Inhibition |

Data extracted from references[6][7][10].

Table 2: Anti-tubercular Activity of 1,4-Benzothis compound Derivatives

| Compound ID | MIC (µg/mL) against M. tuberculosis H37Rv |

| Compound 9 | 1.6 |

| Compound 10 | 1.6 |

| Compound 11 | 3.12 |

| Compound 4 | 6.25 |

Data extracted from reference[9].

Experimental Protocols for Biological Evaluation

Experimental Protocol 3: Evaluation of Anticonvulsant Activity

This protocol describes a common method for assessing the anticonvulsant properties of test compounds using a pentylenetetrazole (PTZ)-induced convulsion model in mice.[4]

Animals:

-

Male Swiss albino mice (20–25 g)

Procedure:

-

Divide the mice into experimental groups of 10 animals each.

-

Administer the test compounds or vehicle (control) to the respective groups.

-

After a specific pre-treatment time (e.g., 90 minutes), inject PTZ (70 mg/kg) intraperitoneally to induce convulsions.[4]

-

Observe the mice for the onset of convulsions and the number of mice exhibiting convulsions in each group.

-

Compare the results of the test groups with the control group to determine the anticonvulsant activity.

Experimental Protocol 4: Evaluation of Anticancer Activity (Cell Viability Assay)

This protocol provides a general workflow for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Mechanisms: Signaling Pathways and Workflows

GABA-A Receptor Signaling Pathway

The primary mechanism of action for the anxiolytic and anticonvulsant effects of many this compound derivatives is the potentiation of GABAergic neurotransmission through the GABA-A receptor.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Synthesis of 1,5-Benzothis compound and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Benzothis compound Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Mechanism of Action of Diazepines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazepines, a class of psychoactive drugs that includes the archetypal compound diazepam, exert their primary effects on the central nervous system by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive technical overview of the core mechanism of action of diazepines. It details their role as positive allosteric modulators of GABA-A receptors, presents quantitative data on their binding affinities and potentiation effects, outlines key experimental protocols for their study, and visualizes the critical pathways and workflows involved.

The GABA-A Receptor: The Primary Target of Diazepines

The GABA-A receptor is a pentameric ligand-gated ion channel that is the principal mediator of fast inhibitory neurotransmission in the brain.[1] The receptor is composed of five subunits arranged around a central chloride-permeable pore.[1] The most common isoform in the brain consists of two α, two β, and one γ subunit.[2] The binding of the endogenous neurotransmitter GABA to its sites at the interfaces of the α and β subunits triggers a conformational change, opening the channel and allowing an influx of chloride ions.[1] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[1]

The Allosteric Modulation by Diazepines

Diazepines do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators.[3] They bind to a distinct site on the receptor, known as the benzodiazepine (B76468) (BZD) site, which is located at the interface between the α and γ subunits.[3] This binding induces a conformational change in the receptor that increases its affinity for GABA.[1] The enhanced binding of GABA leads to an increase in the frequency of chloride channel opening, resulting in a greater influx of chloride ions and a more potent inhibitory signal.[4] This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of diazepines.[1]

Subtype Selectivity and Pharmacological Effects

The diverse pharmacological effects of diazepines are mediated by their interactions with different subtypes of GABA-A receptors, which are defined by the specific α subunit isoform they contain. The differential affinity and efficacy of diazepines for these subtypes contribute to their clinical profiles:

-

α1-containing receptors: Primarily mediate the sedative, amnesic, and some of the anticonvulsant effects.[5]

-

α2- and α3-containing receptors: Largely responsible for the anxiolytic and muscle relaxant properties.[5]

-

α5-containing receptors: Implicated in cognitive processes and memory.[5]

Quantitative Data: Binding Affinities and Potentiation

The interaction of diazepines with GABA-A receptors can be quantified through binding affinity (Ki) and potentiation of GABA-evoked currents (EC50). The following tables summarize key quantitative data for diazepam.

| Receptor Subtype | Ligand | Ki (nM) | Reference |

| α1β3γ2 | Diazepam-like compound 3-S | Low subtype selectivity | [2] |

| α2β3γ2 | Diazepam-like compound 3-S | Low subtype selectivity | [2] |

| α3β3γ2 | Diazepam-like compound 3-S | Low subtype selectivity | [2] |

| α5β3γ2 | Diazepam-like compound 3-S | Low subtype selectivity | [2] |

| Receptor Subtype | Condition | GABA EC50 (μM) | Reference |

| α1β2γ2 | Control | 153 ± 22 | [6] |

| α1β2γ2 | + 1 μM Diazepam | 35 ± 15 | [6] |

| α1β2γ2S | Control | 51 ± 3 | [7][8] |

| α1β2γ1 | Control | 48 ± 3 | [7][8] |

| Mutant αβL259Sγ | GABA alone | 0.078 ± 0.005 | [9] |

| Mutant αβL259Sγ | GABA + 1 μM Diazepam | 0.12 ± 0.03 | [9] |

| Wild-type α1β2γ2 | GABA alone | 41.0 ± 3.0 | [9] |

| Wild-type α1β2γ2 | GABA + 1 μM Diazepam | 21.7 ± 2.7 | [9] |

Experimental Protocols

The elucidation of the mechanism of action of diazepines has been made possible through a variety of experimental techniques. Detailed protocols for two key methods are provided below.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of diazepam for the benzothis compound binding site on the GABA-A receptor.

Materials:

-

Radioligand: [3H]Flunitrazepam (a high-affinity benzothis compound)

-

Test Compound: Diazepam

-

Non-specific binding control: Unlabeled diazepam or another high-affinity benzothis compound at a high concentration (e.g., 10 µM)

-

Receptor Source: Rat cortical membranes or cells expressing recombinant GABA-A receptors

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

-

Equipment:

-

Homogenizer

-

Centrifuge

-

96-well microplate

-

Cell harvester

-

Liquid scintillation counter

-

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain cortex in homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in ice-cold binding buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.

-

Centrifuge and wash the pellet with fresh binding buffer three times.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.[10]

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + [3H]Flunitrazepam + binding buffer.

-

Non-specific Binding (NSB): Receptor membranes + [3H]Flunitrazepam + high concentration of unlabeled diazepam.

-

Competition Binding: Receptor membranes + [3H]Flunitrazepam + varying concentrations of test diazepam.[11]

-

-

Incubate the plate at 4°C for 60-90 minutes.[10]

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold wash buffer.[10]

-

Measure the radioactivity on the filters using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the diazepam concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of diazepam that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the GABA-A receptor channel and assess the modulatory effects of diazepam.

Objective: To measure the potentiation of GABA-evoked currents by diazepam in cells expressing GABA-A receptors.

Materials:

-

Cells: HEK293 cells transiently transfected with cDNAs for GABA-A receptor subunits (e.g., α1, β2, γ2).[12]

-

Solutions:

-

Agonist: GABA

-

Modulator: Diazepam

-

Equipment:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Perfusion system

-

Borosilicate glass pipettes

-

Procedure:

-

Cell Preparation:

-

Culture and transfect HEK293 cells with the desired GABA-A receptor subunit cDNAs.

-

Use cells for recording 24-48 hours post-transfection.[14]

-

-

Recording:

-

Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.[13]

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.[13]

-

Voltage-clamp the cell at a holding potential of -60 to -70 mV.[13]

-

Apply GABA at a sub-maximal concentration (e.g., EC10-EC20) using a rapid perfusion system to elicit a baseline current.[14]

-

Co-apply the same concentration of GABA with varying concentrations of diazepam and record the potentiated currents.[14]

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of diazepam.

-

Calculate the percentage potentiation of the GABA current by diazepam.

-

Construct a dose-response curve by plotting the percentage potentiation against the logarithm of the diazepam concentration.

-

Fit the curve with the Hill equation to determine the EC50 value for potentiation.[14]

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine this compound affinity.

Logical Relationship of this compound Action

Caption: Logical flow of events in this compound's modulation of the GABA-A receptor.

Conclusion

The fundamental mechanism of action of diazepines is centered on their role as positive allosteric modulators of the GABA-A receptor. By binding to a site distinct from the GABA binding site, they enhance the natural inhibitory function of GABA, leading to a reduction in neuronal excitability. The subtype selectivity of these compounds allows for a degree of separation in their pharmacological effects. The experimental protocols and quantitative data presented in this guide provide a foundation for further research and development of novel therapeutics targeting the GABAergic system with improved efficacy and side-effect profiles. The continued application of advanced techniques such as cryo-electron microscopy will further refine our understanding of these critical drug-receptor interactions.[15][16][17][18]

References

- 1. What is the mechanism of Diazepam? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ClinPGx [clinpgx.org]

- 4. m.youtube.com [m.youtube.com]

- 5. The Benzothis compound Binding Sites of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. brieflands.com [brieflands.com]

- 12. Benzothis compound modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. benchchem.com [benchchem.com]

- 15. Cryo-EM structure of the benzothis compound-sensitive α1β1γ2S tri-heteromeric GABAA receptor in complex with GABA | eLife [elifesciences.org]

- 16. Cryo-EM structure of the benzothis compound-sensitive α1β1γ2S tri-heteromeric GABAA receptor in complex with GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. biorxiv.org [biorxiv.org]

The Next Generation of Diazepines: A Technical Guide to New Therapeutic Targets

For Immediate Release

This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the forefront of diazepine pharmacology. Moving beyond the classical, non-selective benzothis compound (B76468) actions, this document details the identification and investigation of novel therapeutic targets aimed at refining efficacy and mitigating adverse effects. Herein, we explore subtype-selective GABA-A receptor modulators and the promising potential of the translocator protein (TSPO) as key areas of innovation.

Introduction: The Need for Targeted this compound Therapeutics

For decades, diazepam and related benzodiazepines have been mainstays in treating anxiety, insomnia, seizures, and muscle spasms. Their mechanism of action, positive allosteric modulation of GABA-A receptors, is well-established. However, the non-selective nature of classical benzodiazepines, which bind to multiple GABA-A receptor subtypes (α1, α2, α3, and α5), leads to a challenging side-effect profile, including sedation, cognitive impairment, and the risk of dependence.[1] The quest for safer and more targeted therapies has driven research toward two principal avenues: achieving GABA-A receptor subtype selectivity and exploring entirely new molecular targets for this compound-like compounds.

GABA-A Receptor Subtype Selectivity: A Refined Approach

The differential functions of GABA-A receptor alpha subunits present a significant opportunity for developing drugs with improved therapeutic windows. The prevailing strategy is to design ligands that selectively modulate specific subtypes to isolate desired clinical effects from unwanted side effects.

-

α1 Subunit: Primarily mediates the sedative effects of classical benzodiazepines.[1]

-

α2 and α3 Subunits: Largely associated with the anxiolytic and muscle-relaxant properties.[1][2]

-

α5 Subunit: Implicated in learning, memory, and the development of tolerance to the sedative effects of diazepam.[2][3]

The goal is to develop compounds that, for example, show high efficacy at α2/α3 subunits for anxiety relief while having minimal activity at the α1 subunit to avoid sedation.[1][4]

Quantitative Data: Subtype-Selective Ligands

The following table summarizes the binding affinities of various experimental compounds for different GABA-A receptor alpha subunits. This data illustrates the progress toward achieving subtype selectivity.

| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Reference |

| Diazepam | Non-selective | Non-selective | Non-selective | Non-selective | [1][5] |

| L-838,417 | No efficacy | Partial Agonist | Partial Agonist | Partial Agonist | [5] |

| TP003 | 11 | 0.7 | 1.1 | 2.5 | [1] |

| TPA023 | 1.3 | 0.6 | 0.8 | 1.2 | [1] |

Experimental Protocols: Radioligand Binding Assay

A common method to determine the binding affinity of a compound for different receptor subtypes is the radioligand binding assay.

Objective: To measure the displacement of a radiolabeled ligand (e.g., [3H]flumazenil) from GABA-A receptors by a test compound.

Methodology:

-

Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are used.

-

Incubation: Receptor membranes are incubated with a fixed concentration of a radiolabeled benzothis compound site ligand, such as [3H]flumazenil, and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway: GABA-A Receptor Modulation

The binding of a benzothis compound-site agonist enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability.

Caption: Allosteric modulation of the GABA-A receptor by diazepines.

Translocator Protein (TSPO): A Novel Target Beyond the Synapse

First identified in 1977 as the "peripheral benzothis compound receptor," the 18 kDa Translocator Protein (TSPO) is now recognized as a distinct and promising therapeutic target.[6][7] Located primarily on the outer mitochondrial membrane, TSPO is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and neuroinflammation.[8][9]

Ligands that bind to TSPO have shown potential as anxiolytics and neuroprotective agents without the side effects associated with GABA-A receptor modulation.[6] This is because their mechanism of action is not directly linked to neuronal inhibition but rather to modulating glial cell activity and promoting the synthesis of neurosteroids like allopregnanolone, which itself is a positive allosteric modulator of GABA-A receptors.

Quantitative Data: TSPO Ligands

The following table presents the binding affinities of diazepam and selective TSPO ligands.

| Compound | TSPO (Ki, nM) | GABA-A Site Affinity | Reference |

| Diazepam | ~3-10 | High | [7][8] |

| Ro5-4864 | ~1-3 | Low | [8] |

| XBD173 (Emapunil) | ~1-2 | Negligible | [7] |

| Etifoxine | Moderate | Also modulates GABA-A | [7] |

Experimental Protocols: TSPO Radioligand Binding Assay

Objective: To determine the binding affinity of a compound for TSPO in mitochondrial preparations.

Methodology:

-

Receptor Source: Mitochondria are isolated from tissues known to have high TSPO expression, such as the adrenal glands or specific brain regions (e.g., olfactory bulb), or from cells overexpressing TSPO.

-

Incubation: Mitochondrial preparations are incubated with a selective TSPO radioligand (e.g., [3H]PK 11195 or [3H]Ro5-4864) and varying concentrations of the test compound.

-

Equilibrium and Separation: Similar to the GABA-A binding assay, the mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound from unbound radioligand.

-

Quantification and Analysis: Radioactivity is quantified, and IC50 and Ki values are calculated to determine the affinity of the test compound for TSPO.

Signaling Pathway: TSPO-Mediated Neurosteroid Synthesis

TSPO activation by a ligand facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.

Caption: TSPO-mediated cholesterol transport for neurosteroid synthesis.

Conclusion and Future Directions

The development of new therapeutics related to diazepines is moving towards precision pharmacology. By targeting specific GABA-A receptor subtypes, researchers aim to create anxiolytics devoid of sedative and cognitive side effects. Concurrently, the exploration of the translocator protein (TSPO) opens up a novel mechanistic pathway for treating anxiety and neuroinflammation, completely bypassing the classical benzothis compound receptor site on GABA-A channels. Future research will likely focus on the clinical translation of these subtype-selective and TSPO-targeted compounds, potentially ushering in a new era of safer and more effective treatments for a range of neurological and psychiatric disorders.

References

- 1. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazepam - Wikipedia [en.wikipedia.org]

- 3. Requirement of α5-GABAA Receptors for the Development of Tolerance to the Sedative Action of Diazepam in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cardiff.ac.uk [cardiff.ac.uk]

- 5. The benzothis compound binding site of GABA(A) receptors as a target for the development of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Translocator Protein 18 kDa (TSPO) as a Novel Therapeutic Target for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translocator protein - Wikipedia [en.wikipedia.org]

- 8. An update into the medicinal chemistry of translocator protein (TSPO) ligands [pubmed.ncbi.nlm.nih.gov]

- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

In Silico Screening of Diazepine Libraries: A Technical Guide for Drug Discovery Professionals

Introduction: Diazepines, a class of heterocyclic compounds featuring a seven-membered ring with two nitrogen atoms, form the structural core of many therapeutically important drugs, most notably the benzodiazepines. These agents are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The vast chemical space offered by the diazepine scaffold presents a fertile ground for the discovery of novel modulators of various biological targets. In silico screening has emerged as a powerful and cost-effective strategy to navigate this chemical space, enabling the rapid identification of promising lead candidates for further development.

This technical guide provides a comprehensive overview of the key computational methodologies employed in the in silico screening of this compound libraries. It is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques in their discovery pipelines. The guide details experimental protocols for virtual screening, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Core Methodologies in In Silico Screening

The in silico screening of this compound libraries typically follows a hierarchical workflow that begins with large-scale virtual screening to identify potential hits, followed by more detailed computational and experimental validation.

Virtual Screening and Molecular Docking

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a key component of structure-based virtual screening, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex.

This protocol outlines a representative molecular docking workflow using the widely-used AutoDock Vina software. The target for this example is the human GABA-A receptor, a common target for diazepines.

1. Preparation of the Receptor Structure:

-

Obtain the Receptor Structure: Download the crystal structure of the human GABA-A receptor in complex with a benzothis compound (B76468) ligand (e.g., diazepam) from the Protein Data Bank (PDB). Relevant PDB IDs include 6HUO, 6HUP, and 6X3X. For this protocol, we will use PDB ID: 6HUP.[1]

-

Prepare the Receptor:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define the rigid and flexible residues of the receptor. For initial screening, the receptor is often treated as rigid.

-

Software such as AutoDockTools, Chimera, or Schrödinger's Protein Preparation Wizard can be used for these steps.

-

2. Preparation of the Ligand Library:

-

Acquire a this compound Library: Obtain a library of this compound derivatives in a 2D or 3D format (e.g., SDF or MOL2 files). This can be from a commercial vendor, a public database like ZINC or PubChem, or an in-house collection.

-

Prepare the Ligands:

-

Generate 3D coordinates for the ligands if they are in 2D format.

-

Assign protonation states at a physiological pH (e.g., 7.4).

-

Minimize the energy of the ligand structures.

-

Convert the ligand files to the PDBQT format required by AutoDock Vina. This can be done using Open Babel or AutoDockTools.

-

3. Docking Simulation:

-

Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand in the PDB structure. The size of the grid box should be sufficient to encompass the entire binding pocket. For the benzothis compound binding site on the GABA-A receptor, a grid box of approximately 25x25x25 Å is a reasonable starting point.

-

Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand files, the center and dimensions of the grid box, and the output file name.

-

Run the Docking: Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

4. Analysis of Results:

-

Examine Docking Scores: AutoDock Vina provides a binding affinity score in kcal/mol. More negative scores indicate a higher predicted binding affinity.

-

Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the predicted binding poses of the top-scoring ligands. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Filter and Select Hits: Select a subset of the library for further investigation based on a combination of docking score, visual inspection of the binding pose, and chemical diversity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead candidates.

This protocol provides a general workflow for creating a QSAR model.

1. Data Collection and Preparation:

-

Assemble a Dataset: Collect a dataset of this compound analogues with experimentally determined biological activity data (e.g., IC50 or Ki values) against a specific target.

-

Data Curation: Ensure the consistency and accuracy of the biological data. Convert activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).

-

Molecular Descriptors: For each molecule in the dataset, calculate a set of molecular descriptors. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. Software like MOE, Schrödinger's Canvas, or open-source packages like RDKit can be used for this.

2. Model Building:

-

Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, and the test set is used to evaluate its predictive performance.

-

Variable Selection: Select a subset of the most relevant descriptors to include in the model. This can be done using techniques like stepwise regression, genetic algorithms, or recursive feature elimination.

-

Model Generation: Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build the QSAR model.

3. Model Validation:

-

Internal Validation: Assess the robustness of the model using techniques like leave-one-out cross-validation (q²).

-

External Validation: Evaluate the predictive power of the model on the independent test set. The predictive R² (pred_R²) is a common metric for this. A good QSAR model should have a high R² (for the training set) and a high pred_R² (for the test set).

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of compounds. This is a crucial step in early-stage drug discovery to identify candidates with favorable drug-like properties.

This protocol describes the use of a web-based tool, pkCSM, for ADMET prediction.

1. Input Preparation:

-

Prepare a list of the SMILES (Simplified Molecular Input Line Entry System) strings for the this compound derivatives of interest.

2. Prediction:

-

Navigate to the pkCSM web server.

-

Paste the SMILES strings into the input box or upload a file.

-

Submit the job for prediction.

3. Interpretation of Results:

-

The pkCSM server provides predictions for a wide range of ADMET properties.[2] The results are presented in a tabular format.[3]

-

Absorption:

-

Distribution:

-

BBB (Blood-Brain Barrier) Permeability: Predicts whether the compound can cross the blood-brain barrier. Expressed as a logBB value.

-

-

Metabolism:

-

CYP (Cytochrome P450) Inhibition: Predicts whether the compound is likely to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.

-

-

Excretion:

-

Total Clearance: Predicts the rate of drug removal from the body.

-

-

Toxicity:

-

AMES Toxicity: Predicts the mutagenic potential of the compound.

-

Hepatotoxicity: Predicts the potential for the compound to cause liver damage.

-

Data Presentation

The following tables summarize representative quantitative data that would be generated during an in silico screening campaign for a hypothetical library of this compound derivatives.

Table 1: Molecular Docking and Biological Activity Data for a this compound Library against the GABA-A Receptor

| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Experimental IC50 (nM) |

| DIA-001 | -9.5 | 15.2 | 25.8 |

| DIA-002 | -9.2 | 23.5 | 42.1 |

| DIA-003 | -8.8 | 45.7 | 89.3 |

| DIA-004 | -8.5 | 78.1 | 150.6 |

| DIA-005 | -8.1 | 135.4 | 289.4 |

| Diazepam (Ref) | -9.8 | 8.9 | 12.5 |

Table 2: QSAR Model Performance for Predicting GABA-A Receptor Affinity

| Model | R² (Training Set) | q² (Cross-Validation) | pred_R² (Test Set) |

| MLR | 0.78 | 0.72 | 0.75 |

| Random Forest | 0.89 | 0.82 | 0.85 |

Table 3: Predicted ADMET Properties for Lead this compound Candidates

| Compound ID | Caco-2 Permeability (logPapp) | Intestinal Absorption (%) | BBB Permeability (logBB) | CYP3A4 Inhibitor | AMES Toxicity |

| DIA-001 | 0.95 | 92 | 0.5 | No | No |

| DIA-002 | 0.88 | 88 | 0.3 | No | No |

| Diazepam (Ref) | 1.10 | 95 | 0.8 | Yes | No |

Visualization of Workflows and Pathways

Visualizing the complex workflows and biological pathways involved in drug discovery can greatly aid in understanding and communication. The following diagrams are generated using the Graphviz DOT language.

References

Isolating Nature's Tranquilizers: A Technical Guide to the Isolation and Characterization of Natural Diazepine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring diazepine alkaloids, particularly those of the benzothis compound (B76468) class, represent a fascinating and underexplored area of natural product chemistry. While synthetic benzodiazepines are widely known for their anxiolytic, sedative, and anticonvulsant properties, the discovery of these compounds in natural sources such as fungi, plants, and even mammalian tissues has opened new avenues for drug discovery and understanding their physiological roles.[1] Fungi, particularly of the Aspergillus and Penicillium genera, are prolific producers of a diverse array of benzothis compound alkaloids, including circumdatins, anacine, and benzomalvins.[2][3][4]

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of these natural this compound alkaloids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore this promising class of bioactive compounds. The guide details experimental protocols, summarizes quantitative data, and provides visual representations of key workflows and signaling pathways.

Fungal Sources and Fermentation

The production of natural this compound alkaloids is highly dependent on the fungal species and the cultivation conditions. Species of Aspergillus and Penicillium are the most well-documented producers.

Fungal Strains

-

Aspergillus ochraceus : Known to produce a variety of circumdatins (e.g., circumdatin G).[5][6]

-

Penicillium aurantiogriseum : A known source of anacine.[4][7]

-

Penicillium sp. : Various species have been shown to produce benzomalvins.[8]

Fermentation Protocols

Successful isolation begins with robust fungal growth and metabolite production. The following are generalized fermentation protocols that can be adapted for specific fungal strains.

Protocol 1: Solid-State Fermentation for Aspergillus ochraceus [1]

-

Inoculation: Cultivate A. ochraceus on potato dextrose agar (B569324) (PDA) plates at 25-28°C for one week.

-

Substrate Preparation: In 500 mL Erlenmeyer flasks, prepare a solid medium containing 100 g of rice, 100 mL of H₂O, 0.5% MgSO₄, 0.5% NaCl, and 0.3% KCl. Sterilize the flasks by autoclaving at 121°C.

-

Fermentation: Inoculate the sterilized rice medium with small slices of the agar culture of A. ochraceus.

-

Incubation: Incubate the flasks for four weeks.

-

Harvesting: After the incubation period, quench the fungal growth by adding 100 mL of ethanol (B145695) to each flask.

Protocol 2: Submerged Fermentation for Penicillium species [9]

-

Seed Culture: Inoculate a suitable seed culture medium (e.g., VM-FP-1 medium) with a frozen stock of the Penicillium culture. Incubate to generate a second-stage seed culture.[10]

-

Production Culture: Use the second-stage seed culture to inoculate a larger volume of production medium (e.g., potato dextrose broth) in a bioreactor or Fernbach flasks.[10]

-

Incubation: Incubate the production culture for a specified period (e.g., 21 days) at a controlled temperature (e.g., 15°C) with agitation (e.g., 120 rpm).[11]

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

Isolation and Purification of Natural this compound Alkaloids

The isolation of pure this compound alkaloids from crude fungal extracts requires a multi-step approach involving extraction and various chromatographic techniques.

Extraction

Protocol 3: Solvent Extraction of Fungal Metabolites [1][11]

-

Solid-State Fermentation Extract: Extract the fermented rice culture of A. ochraceus five times with 95% ethanol. Combine the ethanol extracts and remove the solvent under vacuum to yield a crude extract.[1]

-

Submerged Fermentation Extract: Extract the culture broth of Penicillium sp. three times with an equal volume of ethyl acetate. Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.[11] The mycelial biomass can also be extracted separately with ethyl acetate.[10]

Chromatographic Purification

A combination of chromatographic methods is typically employed to separate the target this compound alkaloids from the complex crude extract.

Protocol 4: Multi-step Chromatographic Purification [10][11][12]

-

Initial Fractionation (MPLC): Subject the crude extract to Medium-Pressure Liquid Chromatography (MPLC) on a silica (B1680970) gel column. Elute with a gradient solvent system, such as hexane-ethyl acetate, to obtain initial fractions.[11]

-

Thin-Layer Chromatography (TLC) Analysis: Monitor the fractions from MPLC using TLC on silica gel GF254 plates. A suitable mobile phase for benzodiazepines can be a mixture of Acetone: Toluene: Ethanol: Ammonia (45:45:7:3).[13][14][15] Visualize the spots under UV light.

-

Further Purification (HPLC): Pool the fractions containing the target compounds and subject them to further purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[10]

-

Elution: Use a gradient of water and methanol (B129727) or acetonitrile, often with a modifier like 0.1% formic acid, to elute the pure compounds.[10]

-

Isolation: Collect the peaks corresponding to the desired this compound alkaloids based on their retention times and UV absorbance.

Characterization of Natural this compound Alkaloids

The structural elucidation of the isolated compounds is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to determine the exact mass and molecular formula of the compounds.[16] The fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule.[17][18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the complete chemical structure of the alkaloids.[21][22] Quantitative NMR (qNMR) can be used to determine the concentration of the isolated compounds.[23][24][25][26]

Table 1: Quantitative Data for Selected Natural this compound Alkaloids

| Compound | Fungal Source | Molecular Formula | Molecular Weight (m/z) | Yield | Reference |

| Circumdatin G | Aspergillus ochraceus | C₁₈H₁₃N₃O₄ | 351.0906 | Not specified | [5] |

| Ochrazepine A | Aspergillus ochraceus | C₂₆H₂₅N₃O₈ | 508.1718 [M+H]⁺ | Not specified | [16] |

| Benzomalvin A | Penicillium sp. | C₂₂H₂₁N₃O₅ | 407.1481 | Not specified | [8] |

| Benzomalvin C | Penicillium sp. | C₂₂H₂₁N₃O₄ | 391.1532 | 4.6 mg (from scaled-up fermentation) | [8][10] |

| Anacine | Penicillium aurantiogriseum | C₁₉H₂₃N₃O₃ | 341.1790 | Not specified | [4][7] |

Table 2: Spectroscopic Data for Selected Natural this compound Alkaloids

| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | Key MS Fragments (m/z) | Reference |

| Ochrazepine A | DMSO-d₆, 600 MHz: δ 8.55 (1H, d, J=5.8 Hz), 8.17 (1H, dd, J=7.9, 1.5 Hz), 7.89 (1H, td, J=8.4, 1.5 Hz), 7.72 (1H, d, J=8.2 Hz), 7.58 (1H, td, J=8.1, 1.2 Hz), 7.03 (1H, s), 6.99 (1H, s), 6.83 (1H, d, J=6.0 Hz), 4.88 (1H, m), 4.32 (1H, m), 4.27 (1H, m), 4.19 (1H, m), 3.89 (1H, m), 1.51 (3H, d, J=6.7 Hz), 1.32 (3H, d, J=6.3 Hz), 1.19 (3H, d, J=6.4 Hz) | DMSO-d₆, 150 MHz: δ 167.9, 165.7, 162.9, 153.8, 146.4, 142.1, 137.9, 135.2, 133.0, 129.8, 127.4, 125.7, 125.1, 124.6, 123.5, 116.3, 114.7, 79.1, 79.1, 68.1, 65.9, 58.7, 54.3, 19.6, 17.9, 17.8 | Not specified | [16] |

| Benzomalvin C | Detailed spectral data available in Sun et al. (1994) | Detailed spectral data available in Sun et al. (1994) | 391.1532 (M⁺) | [8][10] |

| Anacine | Spectral data available in Boyes-Korkis et al. (1992) | Spectral data available in Boyes-Korkis et al. (1992) | Not specified | [4] |

Biological Activity and Signaling Pathways

Many natural benzodiazepines exhibit their biological effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Mechanism of Action at the GABA-A Receptor

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[27] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[27] The influx of chloride ions leads to hyperpolarization of the neuron, resulting in an inhibitory effect and producing the characteristic anxiolytic and sedative effects.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the isolation and characterization of natural this compound alkaloids.

GABA-A Receptor Signaling Pathway

Caption: Mechanism of action of natural this compound alkaloids on the GABA-A receptor signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Physiological characterization of secondary metabolite producing Penicillium cell factories [research.chalmers.se]

- 4. researchgate.net [researchgate.net]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and structure determination of natural analogues of the mycotoxin ochratoxin A produced by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

- 15. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 16. Circumdatin-Aspyrone Conjugates from the Coral-Associated Aspergillus ochraceus LCJ11-102 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. frontiersin.org [frontiersin.org]

- 27. studysmarter.co.uk [studysmarter.co.uk]

Probing the Landscape of Diazepine-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary investigation of diazepine-protein interactions, with a focus on quantitative data, detailed experimental methodologies, and the visualization of associated signaling pathways. Diazepines, a class of psychoactive drugs, primarily exert their effects by modulating the function of various proteins, most notably the γ-aminobutyric acid type A (GABA-A) receptors and serum albumins. Understanding the intricacies of these interactions is paramount for the development of novel therapeutics with improved efficacy and safety profiles.

Quantitative Analysis of this compound-Protein Binding Affinities

The affinity of diazepines for their protein targets is a critical determinant of their pharmacological effects. The following tables summarize the binding affinities (Ki in nM and Kd in µM) of several common benzodiazepines for various GABA-A receptor subtypes and Human Serum Albumin (HSA). A lower Ki or Kd value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Benzodiazepines for GABA-A Receptor α-Subunits

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference(s) |

| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [1] |

| Clonazepam | ~1.0 - 2.0 | ~1.0 - 2.0 | ~1.5 - 2.5 | ~1.0 - 2.0 | [2] |

| Lorazepam | 10 | 9 | 11 | 12 | [3] |

| Triazolam | 0.6 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.9 ± 0.2 | [4] |

| Alprazolam | ~4.6 (Kd) | - | - | - | [5] |

| Imidazobenzothis compound (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [6] |

| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [1] |

Table 2: Binding Affinities (Kd, µM) of Benzodiazepines to Human Serum Albumin (HSA)

| Compound | Kd (µM) | Method | Reference(s) |

| Diazepam | 1.2 x 10⁻⁵ M | Not Specified | [7] |